molecular formula C14H18N2O2 B1497603 ethyl 2-isopropyl- 5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate CAS No. 420130-71-8

ethyl 2-isopropyl- 5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1497603
CAS No.: 420130-71-8
M. Wt: 246.3 g/mol
InChI Key: XKUJCIUTLNEAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-isopropyl-5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-isopropyl- 5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone derivatives, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropyl-5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Ethyl 2-isopropyl-5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-isopropyl- 5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound with a similar fused ring structure.

    Imidazo[1,2-a]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.

    Imidazo[1,2-a]pyrazine: Another related compound with a pyrazine ring.

Uniqueness

Ethyl 2-isopropyl-5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the ethyl ester, isopropyl, and methyl groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

420130-71-8

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

IUPAC Name

ethyl 6-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C14H18N2O2/c1-5-18-14(17)13-12(9(2)3)15-11-7-6-10(4)8-16(11)13/h6-9H,5H2,1-4H3

InChI Key

XKUJCIUTLNEAFB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C(C)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.